Inflexuside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

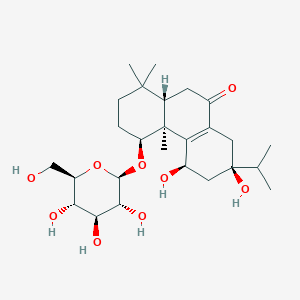

Molecular Formula |

C26H42O9 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |

InChI |

InChI=1S/C26H42O9/c1-12(2)26(33)9-13-14(28)8-17-24(3,4)7-6-18(25(17,5)19(13)15(29)10-26)35-23-22(32)21(31)20(30)16(11-27)34-23/h12,15-18,20-23,27,29-33H,6-11H2,1-5H3/t15-,16-,17+,18+,20-,21+,22-,23+,25-,26-/m1/s1 |

InChI Key |

GOCBEYXJHVKABX-WNGISKSKSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O |

Canonical SMILES |

CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Inflexuside A: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon inflexus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Inflexuside A, a bioactive abietane diterpenoid derived from the plant Isodon inflexus. This document details the experimental protocols and data interpretation central to the identification of this natural product, presenting the information in a manner conducive to research and development applications.

Introduction: The Emergence of this compound

Isodon inflexus, a perennial plant found in regions of China, Korea, and Japan, has been a source of various bioactive compounds.[1][2][3][4] Phytochemical investigations of this species have led to the discovery of several diterpenoids, including the abietane-type compound, this compound.[5][6] The initial identification of a new ent-abietane diterpenoid from the aerial parts of Isodon inflexus was reported by Lee et al. in 2008.[6] Subsequent studies further elaborated on the abietane diterpenoids from this plant, including this compound, and highlighted their potential as inhibitors of nitric oxide (NO) production, suggesting anti-inflammatory properties.[5]

Isolation and Purification of Abietane Diterpenoids from Isodon inflexus

The isolation of this compound and other abietane diterpenoids from Isodon inflexus is a multi-step process involving extraction followed by a series of chromatographic separations. While the specific yield of this compound is not detailed in the available literature, a generalizable workflow can be constructed from established protocols for isolating diterpenoids from Isodon species.[7][8][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of diterpenoids from Isodon inflexus.

Caption: Isolation and Purification Workflow for Abietane Diterpenoids.

Summary of Chromatographic Steps

The purification of the crude extract relies on a succession of chromatographic techniques to separate compounds based on their polarity and size.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |

| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol Gradient | Initial fractionation of the crude extract |

| Column Chromatography | Sephadex LH-20 | Methanol | Size exclusion chromatography to separate pigments and other macromolecules |

| Preparative High-Performance Liquid Chromatography (HPLC) | C18 | Methanol-Water Gradient | Final purification to yield individual compounds |

Structure Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.[5] These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Spectroscopic Methods

The following analytical techniques were instrumental in characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the carbon skeleton and the placement of protons and functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the compound.

-

Circular Dichroism (CD): CD spectroscopy was utilized to determine the absolute stereochemistry of the molecule.

Spectroscopic Data

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹³C | Carbonyl (C=O) | 190 - 220 |

| ¹³C | Olefinic (C=C) | 100 - 150 |

| ¹³C | Oxygen-bearing Carbon (C-O) | 50 - 90 |

| ¹³C | Aliphatic (CH, CH₂, CH₃) | 10 - 60 |

| ¹H | Olefinic (C=C-H) | 5.0 - 7.0 |

| ¹H | Oxygen-bearing Carbon (CH-O) | 3.0 - 4.5 |

| ¹H | Aliphatic (CH, CH₂) | 1.0 - 2.5 |

| ¹H | Methyl (CH₃) | 0.7 - 1.5 |

Detailed Experimental Protocols

The following sections provide a more detailed description of the experimental procedures for the isolation and characterization of this compound, based on generalized methods for diterpenoid isolation from Isodon species.[7][8][9]

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Isodon inflexus are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 70% aqueous acetone at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected and concentrated.

Chromatographic Separation

-

Initial Fractionation: The ethyl acetate extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity with methanol, is used to separate the extract into several fractions.

-

Further Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Isolation: The final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol-water gradient.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent such as CDCl₃ or CD₃OD. 2D NMR experiments (COSY, HMQC, HMBC) are performed to establish the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar instrument to determine the elemental composition.

-

Circular Dichroism: CD spectra are recorded to determine the stereochemistry of the chiral centers.

Logical Relationships in Structure Elucidation

The process of structure elucidation involves a logical flow of information from various analytical techniques to arrive at the final chemical structure.

References

- 1. temperate.theferns.info [temperate.theferns.info]

- 2. Isodon inflexus in Flora of China @ efloras.org [efloras.org]

- 3. Isodon inflexus (Thunb.) Kudô | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. Northeastern Asian Flora - Isodon inflexus [symbiota.snu.ac.kr]

- 5. Abietane diterpenoids from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isodons A-H, seco-abietane and abietane-type diterpenoids from Isodon lophanthoides: isolation, structural elucidation, and anti-cholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Abietane Diterpenoids from Isodon Species: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Isodon, a prominent member of the Lamiaceae family, is a rich reservoir of structurally diverse and biologically active diterpenoids. Among these, the abietane class of diterpenoids has garnered significant attention within the scientific community for its promising pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of abietane diterpenoids derived from Isodon species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. This document is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and development.

Quantitative Bioactivity Data of Abietane Diterpenoids from Isodon Species

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various abietane diterpenoids isolated from different Isodon species. The data is presented to facilitate easy comparison of the bioactivities of these compounds.

Table 1: Cytotoxic Activity of Abietane Diterpenoids from Isodon Species

| Compound | Isodon Species | Cancer Cell Line | IC50 (µM) | Reference |

| Hebeiabinin F | I. rubescens var. rubescens | A549 (Human lung carcinoma) | 0.91 | [1] |

| Enanderianin P | I. enanderianus | K562 (Human myelogenous leukemia) | 0.87 µg/mL | [2] |

| Graciliflorin D | I. lophanthoides var. graciliflorus | A549, MCF-7, HeLa | >50 µg/mL | [3] |

| Isodosin D | I. serra | HepG2 (Human liver cancer) | 96.44 ± 9.52 | [4] |

| Isodosin A | I. serra | HepG2 | 121.33 ± 17.54 | [4] |

| Compound 6 from I. serra | I. serra | HepG2 | 41.13 ± 3.49 | [4] |

| Henanabinin A | I. rubescens | RAW264.7 (Macrophage) | No cytotoxicity at 12.5 | [5] |

| Rubescensin B | I. rubescens | RAW264.7 | No cytotoxicity at 12.5 | [5] |

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids from Isodon Species

| Compound | Isodon Species | Assay | IC50 (µM) | Reference |

| 16-acetoxyhorminone | I. lophanthoides var. graciliflorus | TNF-α inhibition (LPS-induced RAW264.7) | 3.97 ± 0.70 | [6] |

| Henanabinin A | I. rubescens | NF-κB nuclear translocation inhibition | >10 | [5] |

| Rubescensin B | I. rubescens | NF-κB nuclear translocation inhibition | 3.073 | [5] |

| Compound 2 from N. bracteata | Nepeta bracteata | NO production inhibition (LPS-stimulated RAW 264.7) | 19.2 | [7] |

| Compound 4 from N. bracteata | Nepeta bracteata | NO production inhibition (LPS-stimulated RAW 264.7) | 18.8 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of abietane diterpenoids from Isodon species.

Extraction and Isolation of Abietane Diterpenoids

The following is a general protocol for the extraction and isolation of abietane diterpenoids from Isodon plant material.[8][9]

Materials:

-

Dried and powdered aerial parts of Isodon species

-

Solvents: 95% Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl3)

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Extraction:

-

Macerate the dried and powdered plant material with 95% EtOH at room temperature for an extended period (e.g., 3 x 7 days).

-

Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane and EtOAc.

-

Concentrate the n-hexane and EtOAc fractions under reduced pressure. The abietane diterpenoids are typically found in the EtOAc fraction.

-

-

Column Chromatography:

-

Subject the EtOAc fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc or a mixture of CHCl3 and MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Combine fractions containing similar compounds based on their TLC profiles.

-

Subject the combined fractions to further purification using Sephadex LH-20 column chromatography (eluting with MeOH or a mixture of CHCl3-MeOH) and/or reversed-phase C18 silica gel column chromatography (eluting with a gradient of MeOH-H2O).

-

Final purification of individual compounds is often achieved by preparative HPLC.

-

Structural Elucidation

The structures of the isolated abietane diterpenoids are typically elucidated using a combination of spectroscopic techniques.[10][11][12]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To establish the stereochemistry of the molecule by identifying protons that are close in space.

-

2. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the accurate molecular formula of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][13][14][15]

Materials:

-

Cancer cell lines (e.g., A549, K562, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (abietane diterpenoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assays

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][16][17][18][19]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the collected supernatant.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The inhibitory effect of the compounds on NO production is expressed as a percentage of the LPS-stimulated control.

This assay quantifies the amount of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20][21][22][23]

Materials:

-

RAW 264.7 macrophage cell line or human THP-1 cells

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

Wash buffer

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure (follow the kit manufacturer's instructions):

-

Coat a 96-well plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and TNF-α standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate.

-

Wash the plate and add the substrate solution (e.g., TMB). A color will develop.

-

Stop the reaction with the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α in the samples using the standard curve. The inhibitory effect of the compounds on TNF-α production is expressed as a percentage of the LPS-stimulated control.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biosynthetic and signaling pathways relevant to the study of abietane diterpenoids from Isodon species.

Biosynthesis of Abietane Diterpenoids

The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP).[24][25][26][27][28]

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 4,5-seco-20(10→5)-abeo-Abietane Diterpenoids with Anti-Inflammatory Activity from Isodon lophanthoides var. graciliflorus (Benth.) H.Hara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. emory.edu [emory.edu]

- 12. Automated Tools for the Analysis of 1D-NMR and 2D-NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. fn-test.com [fn-test.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mpbio.com [mpbio.com]

- 24. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Inflexuside A spectroscopic data (NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside A is a naturally occurring abietane diterpenoid glycoside isolated from the aerial parts of Isodon inflexus. Its structure has been determined as 1,11,13-trihydroxyabieta-8-en-7-one-1-O-β-D-glucopyranoside. This technical guide provides a summary of the spectroscopic data and general experimental protocols relevant to the structural elucidation of this compound. Due to the limited public availability of the primary research data, this guide presents a generalized framework for the spectroscopic analysis of such compounds, supplemented with known structural information for this compound.

Spectroscopic Data Summary

While the specific, quantitative spectroscopic data from the primary literature remains elusive, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound based on its known chemical structure. These tables serve as a template for organizing experimental results for this or similar natural products.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| ... | ... | ... | ... |

| Glycosidic Moiety | |||

| 1' | ~4.5-5.5 | d | ~7-8 |

| ... | ... | ... | ... |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Position | δC (ppm) |

| Aglycone Moiety | |

| C=O | ~190-200 |

| ... | ... |

| Glycosidic Moiety | |

| C-1' | ~100-105 |

| ... | ... |

Note: The chemical shifts (δ) are reported in parts per million (ppm).

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data |

| HRESIMS | m/z [M+Na]⁺ (Expected around 521.26) |

| IR (KBr) νₘₐₓ | ~3400 cm⁻¹ (O-H stretching), ~1680 cm⁻¹ (C=O stretching), ~1070 cm⁻¹ (C-O stretching) |

Note: HRESIMS stands for High-Resolution Electrospray Ionization Mass Spectrometry. IR data represents expected absorption bands for the functional groups present in this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the isolation and structural elucidation of novel natural products like this compound.

Isolation of this compound

The dried and powdered aerial parts of Isodon inflexus are typically extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield fractions with differing chemical profiles.

-

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate or n-butanol fraction) is separated using column chromatography over silica gel or other stationary phases, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

-

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the determination of the molecular formula.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: An FT-IR (Fourier-transform infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹ to identify the characteristic absorption bands of the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the logical relationship of the structural components of this compound.

The Biosynthesis of Inflexuside A: A Technical Guide for Researchers

An In-depth Examination of the Putative Biosynthetic Pathway, Key Enzymatic Families, and Methodologies for Further Elucidation

Introduction

Inflexuside A, an abietane diterpenoid glycoside isolated from Isodon inflexus, has garnered interest for its potential biological activities.[1][2] Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of abietane diterpenoid biosynthesis in plants, particularly within the Lamiaceae family. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document outlines the key steps, involved enzyme families, and relevant experimental protocols to guide future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of abietane diterpenoid formation, originating from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:

-

Carbon Skeleton Formation: Cyclization of the linear GGPP precursor to form the characteristic tricyclic abietane skeleton.

-

Oxidative Functionalization: A series of hydroxylation and other oxidative modifications to the abietane core, catalyzed primarily by cytochrome P450 monooxygenases (CYPs).

-

Glycosylation: The final attachment of a sugar moiety by a UDP-dependent glycosyltransferase (UGT) to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, metabolic flux analysis, and precursor-to-product conversion yields. The following table presents a template for the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.

| Parameter | Enzyme/Step | Value | Method of Determination | Reference |

| K | Copalyl diphosphate synthase | Data not available | Enzyme kinetics assay | To be determined |

| k | Copalyl diphosphate synthase | Data not available | Enzyme kinetics assay | To be determined |

| K | Miltiradiene synthase | Data not available | Enzyme kinetics assay | To be determined |

| k | Miltiradiene synthase | Data not available | Enzyme kinetics assay | To be determined |

| K | CYP76AH (for Miltiradiene) | Data not available | Recombinant enzyme assay | To be determined |

| k | CYP76AH (for Miltiradiene) | Data not available | Recombinant enzyme assay | To be determined |

| K | UGT (for Aglycone) | Data not available | Recombinant enzyme assay | To be determined |

| k | UGT (for Aglycone) | Data not available | Recombinant enzyme assay | To be determined |

| Metabolic Flux | GGPP to Miltiradiene | Data not available | ¹³C-Metabolic Flux Analysis | To be determined |

| Yield | This compound (mg/g DW) | Data not available | HPLC/LC-MS quantification | To be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To isolate the genes encoding diterpene synthases (diTPS), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) from Isodon inflexus.

Workflow:

Caption: Workflow for candidate gene identification and cloning.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from various tissues of Isodon inflexus (leaves, stems, roots) using a suitable plant RNA extraction kit. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Transcriptome Sequencing and Analysis: The cDNA library is sequenced using a next-generation sequencing platform. The resulting sequences are assembled into unigenes. These unigenes are then searched against public databases (e.g., NCBI) using BLAST algorithms to identify putative diTPS, CYP, and UGT genes based on homology to known terpenoid biosynthetic genes.

-

Gene Cloning: Full-length coding sequences of candidate genes are obtained by PCR using gene-specific primers designed from the transcriptome data. 5' and 3' Rapid Amplification of cDNA Ends (RACE) may be necessary to obtain the complete sequences.

Heterologous Expression and Functional Characterization of Enzymes

Objective: To confirm the enzymatic function of the candidate genes.

A. Diterpene Synthase (diTPS) Assay:

Protocol:

-

Heterologous Expression: The coding sequence of the candidate diTPS is cloned into an E. coli expression vector. The protein is expressed in a suitable E. coli strain, often one engineered to produce the substrate GGPP.

-

Enzyme Assay: The expressed protein is purified, and its activity is assayed in a reaction mixture containing GGPP and necessary cofactors (e.g., Mg²⁺).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon.

B. Cytochrome P450 (CYP) Assay:

Protocol:

-

Heterologous Expression: Plant CYPs are often expressed in yeast (Saccharomyces cerevisiae) or insect cells, as these systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase, CPR).[3][4] The candidate CYP and a CPR are co-expressed.

-

Microsome Preparation: Microsomal fractions containing the expressed CYP and CPR are isolated from the yeast or insect cells.

-

Enzyme Assay: The microsomal fraction is incubated with the putative substrate (e.g., miltiradiene or ferruginol) and NADPH.

-

Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.

C. UDP-Glycosyltransferase (UGT) Assay:

Protocol:

-

Heterologous Expression: The candidate UGT is expressed in E. coli and the recombinant protein is purified.

-

Enzyme Assay: The purified UGT is incubated with the putative aglycone acceptor (the oxidized abietane intermediate) and a sugar donor, typically a UDP-activated sugar such as UDP-glucose.[5][6][7][8]

-

Product Analysis: The formation of the glycosylated product is monitored by LC-MS. The disappearance of the aglycone substrate can also be tracked.

In Vitro Reconstitution of the Biosynthetic Pathway

Objective: To confirm the entire biosynthetic pathway from a known precursor to this compound.

Workflow:

Caption: Workflow for in vitro pathway reconstitution.

Protocol:

-

Enzyme Preparation: All the enzymes identified and functionally characterized in the previous steps (diTPS, CYPs, UGT) are expressed and purified.

-

In Vitro Reaction: A single reaction mixture is prepared containing the initial precursor (GGPP), all the purified enzymes, and their respective cofactors (Mg²⁺, NADPH, UDP-glucose).

-

Product Analysis: After incubation, the reaction is stopped, and the products are extracted and analyzed by LC-MS. The formation of this compound is confirmed by comparing the retention time and mass spectrum with an authentic standard of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of abietane skeleton formation are well-understood, the specific cytochrome P450 monooxygenases and the UDP-glycosyltransferase responsible for the final steps in the biosynthesis of this compound in Isodon inflexus remain to be experimentally validated. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and characterize these missing enzymatic links. The successful elucidation of the complete pathway will not only provide fundamental insights into the metabolic diversity of the Isodon genus but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

References

- 1. Abietane diterpenoids from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Inflexuside A: A Technical Guide to its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflexuside A, an abietane diterpenoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural source of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an examination of its role in inflammatory signaling pathways. All quantitative data is presented in a clear tabular format, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Abundance

This compound is a naturally occurring compound isolated from the aerial parts of Isodon inflexus, a perennial herb belonging to the Lamiaceae family. This plant is primarily found in China, Korea, and Japan. While the presence of this compound in Isodon inflexus is well-documented, specific quantitative data on its abundance is not extensively reported in the available scientific literature. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, harvesting time, and the extraction and purification methods employed.

The following table summarizes the known information regarding the natural source and abundance of this compound.

| Parameter | Description |

| Natural Source | Aerial parts of Isodon inflexus |

| Chemical Class | Abietane Diterpenoid |

| Reported Abundance/Yield | Specific percentage yield is not consistently reported in the literature. Isolation from the plant yields a mixture of diterpenoids from which this compound is purified. |

Experimental Protocols

The following sections detail the methodologies for the isolation and quantification of this compound from Isodon inflexus, based on established phytochemical procedures for diterpenoids from the Isodon genus.

Isolation of this compound from Isodon inflexus

The isolation of this compound involves a multi-step process of extraction and chromatographic separation.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Isodon inflexus are collected, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature. This process is usually repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with diterpenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used for elution.

The workflow for the isolation and purification of this compound is depicted in the following diagram.

Quantification of this compound

Quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector (HPLC-UV).

2.2.1. Preparation of Standard and Sample Solutions

-

Standard Solution: A stock solution of accurately weighed, purified this compound is prepared in a suitable solvent such as methanol. A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

Sample Solution: A known amount of the dried, powdered plant material is extracted with methanol using ultrasonication. The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

2.2.2. HPLC Conditions

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water or acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorption maximum of this compound.

-

Injection Volume: 10-20 µL.

2.2.3. Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve. The abundance of this compound in the plant material is expressed as milligrams per gram of the dried plant material.

Biological Activity and Signaling Pathway

This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of this compound on NO production suggests its potential as an anti-inflammatory agent.

The underlying mechanism of action is believed to be the suppression of the inflammatory signaling cascade initiated by LPS. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. This compound is thought to exert its inhibitory effect by interfering with this signaling pathway, thereby reducing the expression of iNOS and subsequent NO production.

The following diagram illustrates the LPS-induced nitric oxide production pathway and the proposed point of intervention for this compound.

Conclusion

This compound, a diterpenoid from Isodon inflexus, demonstrates significant potential as an anti-inflammatory agent by inhibiting nitric oxide production in macrophages. While its natural source is established, further research is required to quantify its abundance in the plant material more precisely. The experimental protocols provided in this guide offer a framework for the consistent isolation and quantification of this compound, which is crucial for advancing its study and potential therapeutic applications. The elucidation of its inhibitory action on the LPS-induced inflammatory signaling pathway provides a strong basis for future investigations into its specific molecular targets and its development as a novel anti-inflammatory drug.

References

Preliminary Biological Activity Screening of Inflexuside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, has emerged as a compound of interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological activity screening of this compound, with a primary focus on its anti-inflammatory effects. Due to the limited publicly available data on this compound, this guide also incorporates findings on the broader class of abietane diterpenoids from the Isodon genus to provide a contextual framework for its potential anticancer and antioxidant activities. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Anti-inflammatory Activity

Preliminary studies have demonstrated that this compound exhibits potent anti-inflammatory properties. Specifically, it has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

While a specific IC50 value for this compound's inhibition of NO production is not available in the reviewed literature, studies on other diterpenoids isolated from the same plant, Isodon inflexus, have reported IC50 values for NO inhibition in the range of 1.0 to 26.5 µM.[2] This suggests that compounds from this plant, including this compound, are significant inhibitors of this inflammatory mediator.

Proposed Signaling Pathway Inhibition

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6][7] These pathways culminate in the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. The inhibitory effect of this compound on NO production strongly suggests that it may interfere with the NF-κB and/or MAPK signaling pathways.

Figure 1: Proposed inhibition of LPS-induced pro-inflammatory signaling pathways by this compound.

Potential Anticancer and Antioxidant Activities

While direct studies on the anticancer and antioxidant properties of this compound are not currently available, the broader class of abietane diterpenoids from the Isodon and related plant genera have demonstrated significant activity in these areas.

Anticancer Potential

Numerous abietane diterpenoids isolated from Isodon and Salvia species have exhibited cytotoxic effects against various cancer cell lines.[1][2] For instance, other diterpenoids from Isodon species have shown inhibitory activity against the SMMC-7721 cancer cell line.[2] The anticancer mechanisms of abietane diterpenoids are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.[8]

Table 1: Anticancer Activity of Representative Abietane Diterpenoids from Isodon Species

| Compound | Cancer Cell Line | Activity | Reference |

| Hebeiabinin F | A549 (Lung Carcinoma) | IC50: 0.91 µM | [9] |

| Abietamethinol G | SMMC-7721 (Hepatocellular Carcinoma) | 42.9% inhibition at 40 µM | [2] |

| 7α-acetylhorminone | HCT116 (Colon Carcinoma) | IC50: 18 µM | [1] |

| 7α-acetylhorminone | MDA-MB-231 (Breast Carcinoma) | IC50: 44 µM | [1] |

Antioxidant Potential

The antioxidant activity of abietane diterpenoids has also been reported.[10] For example, certain abietane diterpenoids have shown radical scavenging activity in DPPH and ABTS assays.[10] This antioxidant potential may contribute to the overall therapeutic effects of these compounds, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer.

Table 2: Antioxidant Activity of a Representative Abietane Diterpenoid

| Compound | Assay | IC50 | Reference |

| Compound 2 (from Clerodendrum bracteatum) | DPPH radical scavenging | 23.23 ± 2.10 µg/mL | [10] |

| Compound 2 (from Clerodendrum bracteatum) | ABTS radical scavenging | 15.67 ± 1.89 µg/mL | [10] |

Experimental Protocols

The following are detailed methodologies for the preliminary biological screening of this compound.

Cell Culture

The RAW264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Cell Line: RAW264.7 (ATCC® TIB-71™)

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that any observed biological effects are not due to cell death.

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Figure 2: Workflow for the MTT cytotoxicity assay.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[11][12]

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[13]

-

Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Incubation: Incubate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Figure 3: Workflow for the nitric oxide production assay.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through the inhibition of nitric oxide production in activated macrophages. While direct evidence for its anticancer and antioxidant activities is pending, the established biological profiles of related abietane diterpenoids suggest that these are promising avenues for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and MAPK signaling pathways. Furthermore, comprehensive screening against a panel of cancer cell lines and in various antioxidant assays is warranted to fully characterize the therapeutic potential of this natural product. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical applications of this compound.

References

- 1. phcog.com [phcog.com]

- 2. Abietane diterpenoids from Isodon amethystoides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages [gutnliver.org]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Inflexuside A and Related Diterpenoids from Isodon Species as Nitric Oxide (NO) Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO), a critical signaling molecule, is synthesized by three isoforms of nitric oxide synthase (NOS). The inducible isoform, iNOS (or NOS2), is a key mediator in inflammatory processes, and its over-activity is implicated in a range of inflammatory diseases.[1][2][3] Consequently, the selective inhibition of iNOS represents a promising therapeutic strategy.[1][4] Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production.[5] While specific quantitative and mechanistic data for this compound are limited in publicly available literature, a significant body of research on related diterpenoids from the Isodon genus provides a strong foundation for understanding the potential of this class of compounds as NO synthase inhibitors. This guide synthesizes the available data on this compound and its congeners, presenting quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action and experimental workflows.

Introduction to this compound and Isodon Diterpenoids

This compound is a member of the diverse family of diterpenoids found in plants of the Isodon genus (Lamiaceae family).[5] These plants are a rich source of various diterpenoids, including ent-kauranes and abietanes, which have demonstrated a range of biological activities.[1][5][6][7] Several of these compounds, isolated from species such as Isodon inflexus, Isodon rubescens, and Isodon excisus, have been shown to be potent inhibitors of NO production in cellular models of inflammation.[1][4][5][6][7][8][9] The primary mechanism appears to be the downregulation of iNOS expression through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

Data Presentation: Quantitative Inhibition of NO Production

The following table summarizes the reported inhibitory activities of this compound and related diterpenoids from various Isodon species on LPS-induced NO production in RAW264.7 macrophages and other cell types.

| Compound | Diterpenoid Class | Plant Source | Cell Line | IC50 Value (µM) |

| This compound | Abietane | Isodon inflexus | RAW264.7 | 10-60 µM (Inhibitory Range)[5] |

| Inflexinol | ent-Kaurane | Isodon excisus | RAW264.7 | 3.43[9] |

| Astrocytes | 2.66[9] | |||

| Excisusin F | Pyrrolidinone Diterpenoid | Isodon excisus | RAW264.7 | 10.4[8] |

| Inflexarabdonin E | Isodon excisus | RAW264.7 | 3.8[8] | |

| Unnamed Diterpenoids | ent-Kaurane | Isodon rubescens | RAW264.7 | 1.36 - 18.25[1][6] |

| Unnamed Diterpenoids | Abietane & ent-Kaurane | Isodon inflexus | RAW264.7 | 1.0 - 26.5[4] |

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

Research on inflexinol, a related ent-kaurane diterpenoid, has elucidated a likely mechanism of action for this class of compounds.[9] The anti-inflammatory effects and the inhibition of NO production are attributed to the suppression of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that, upon activation by inflammatory stimuli like LPS, translocates to the nucleus and induces the expression of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).[9]

The proposed mechanism is as follows:

-

LPS Stimulation: Lipopolysaccharide, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

NF-κB Activation Cascade: This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).

-

NF-κB Translocation: The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA.

-

iNOS Expression and NO Production: The iNOS mRNA is translated into the iNOS enzyme, which then produces large amounts of nitric oxide.

-

Inhibition by Isodon Diterpenoids: Compounds like inflexinol inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of iNOS and production of NO.[9]

References

- 1. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Pyrrolidinone diterpenoid from Isodon excisus and inhibition of nitric oxide production in lipopolysaccharide-induced macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Ethnobotanical and Pharmacological Landscape of Isodon inflexus

Abstract: Isodon inflexus (Thunb.) Kudô, a perennial herb belonging to the Lamiaceae family, has a documented history in traditional medicine across Asia for treating a spectrum of ailments. This technical guide provides a comprehensive review of its ethnobotanical applications, phytochemical constituents, and demonstrated pharmacological activities. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the scientific validation of its traditional uses. The guide details the key bioactive compounds, primarily ent-kaurane and abietane diterpenoids, and their roles in mediating anti-inflammatory, cytotoxic, and antioxidant effects. Detailed experimental protocols for extraction, bioassay-guided fractionation, and in vitro pharmacological testing are provided, alongside visualizations of key experimental workflows and cellular signaling pathways to facilitate further research and development.

Ethnobotanical Uses of Isodon inflexus

Isodon inflexus has been traditionally utilized in Korean and Chinese folk medicine to address a variety of health conditions.[1] Its applications range from treating inflammatory diseases and gastrointestinal disorders to addressing musculoskeletal issues and tumors.[1][2] The leaves are the primary part of the plant used for medicinal preparations.[3] A summary of its documented traditional uses is presented below, highlighting the plant's significance as a versatile therapeutic agent in ethnopharmacology.

Table 1: Summary of Documented Ethnobotanical Uses of Isodon inflexus

| Medical Category | Specific Use/Disorder | Plant Part Used | Reference(s) |

|---|---|---|---|

| Inflammatory Conditions | General inflammatory diseases, skin inflammation (e.g., acne, eczema) | Leaves, Aerial Parts | [1][3][4] |

| Musculoskeletal System | Musculoskeletal disorders, rheumatism | Not specified | [2] |

| Gastrointestinal System | Gastrointestinal disorders, enteritis | Leaves | [1] |

| Hepatic System | Hepatic disorders, hepatitis, jaundice | Not specified | [2] |

| Oncology | Tumors, cancer (as a complementary treatment) | Leaves | [1] |

| Infectious Diseases | Potential anti-HIV activity | Crude Extract |[5][6] |

Phytochemistry and Bioactive Compounds

The therapeutic properties of Isodon inflexus are largely attributed to its rich concentration of diterpenoids.[7][8] Phytochemical investigations have led to the isolation and characterization of numerous compounds, predominantly with ent-kaurane and abietane skeletons.[8][9] These molecules have been identified as the primary agents responsible for the plant's significant bioactivities. Several of these compounds have been evaluated for their inhibitory effects on key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling cascade.[7][8][10]

Table 2: Bioactive Diterpenoids Isolated from Isodon inflexus and their Pharmacological Activities

| Compound Name | Diterpenoid Class | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| 15-acetyldemethylkamebacetal A | ent-Kaurane | NF-κB Inhibition | 20.15 μM | [8][10] |

| Kamebacetal A | ent-Kaurane | NF-κB Inhibition | 7.36 μM | [8] |

| Kamebakaurin | ent-Kaurane | NF-κB Inhibition | 5.38 μM | [8] |

| Effusanin E | ent-Kaurane | NF-κB Inhibition | 4.39 μM | [8] |

| Inflexin | ent-Kaurane | Antifeedant, Cytotoxic | LD₅₀: 5.4 µg/ml | [11] |

| 3α,6β-dihydroxy-7,13-abietadien-12,16-olide | ent-Abietane | Not specified | Not available | [9] |

| Unnamed Known Diterpenoids | ent-Kaurane | NF-κB Inhibition | 1.91 - 17.86 μM |[8] |

Key Pharmacological Activities

Scientific studies have substantiated many of the traditional claims associated with Isodon inflexus, particularly its potent anti-inflammatory and cytotoxic effects.

Anti-inflammatory and Antioxidant Activity

The most extensively studied property of I. inflexus is its anti-inflammatory activity.[12] Extracts and isolated diterpenoids have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] The primary mechanism for this action is the inhibition of the NF-κB signaling pathway.[7][8] Compounds isolated from the plant effectively block the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[8][10] Additionally, the plant exhibits antioxidant properties, which contribute to its overall anti-inflammatory effect by mitigating oxidative stress.[12][13]

Cytotoxic and Anti-cancer Activity

The diterpenoids found in the Isodon genus are well-known for their cytotoxic properties.[7][14] Specifically, compounds from I. inflexus have demonstrated the ability to inhibit the growth of various human tumor cell lines.[11] This anti-cancer potential is a significant area of interest for drug discovery, aligning with its traditional use against tumors.[1]

Other Bioactivities

Beyond inflammation and cancer, preliminary studies suggest a broader therapeutic potential. Crude extracts of I. inflexus have been screened for anti-HIV activity, indicating a possible role in antiviral research.[5][6] Furthermore, certain diterpenoids, such as inflexin, possess antifeedant properties against insects, highlighting the plant's role in chemical ecology.[11]

Experimental Methodologies

This section provides detailed protocols for key experiments cited in the literature, offering a practical guide for researchers aiming to replicate or build upon these findings.

General Workflow for Bioactive Compound Discovery

The process of identifying active compounds from Isodon inflexus typically follows a bioassay-guided fractionation approach. This systematic workflow ensures that the chemical isolation process is directed by pharmacological activity, increasing the efficiency of discovering novel therapeutic agents.

Caption: Bioassay-guided workflow for isolating compounds from Isodon inflexus.

Protocol for Plant Material Extraction

This protocol is based on the methodology used for evaluating anti-inflammatory effects.[1]

-

Preparation : Collect and dry the aerial parts of Isodon inflexus. Grind the dried material into a fine powder.

-

Extraction : Suspend 10 g of the powder in 100 mL of 70% ethanol.

-

Maceration/Reflux : Extract the suspension at 50°C for 2 hours. Repeat this process a total of three times, collecting the solvent each time.

-

Filtration : Filter the combined extracts under reduced pressure to remove solid plant material.

-

Concentration : Concentrate the filtrate using a rotary vacuum evaporator at a temperature of 50°C.

-

Lyophilization : Freeze-dry the concentrated extract to obtain a stable powder. Store at -20°C until use.

Protocol for In Vitro Anti-inflammatory Assay

This protocol details the evaluation of the extract's ability to inhibit nitric oxide (NO) production in macrophage cells.[1]

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

-

Cell Seeding : Seed RAW 264.7 macrophage cells into 96-well plates and allow them to adhere.

-

Treatment : Treat the cells with varying concentrations of the I. inflexus extract (e.g., 12.5-100 µg/mL) for 1-2 hours.

-

Stimulation : Add lipopolysaccharide (LPS) to the wells (excluding the negative control) to induce an inflammatory response.

-

Incubation : Incubate the plates for 24 hours.

-

NO Measurement : After incubation, collect the cell culture supernatant. Determine the NO concentration by adding Griess reagent and measuring the absorbance at 540 nm.

-

Viability Measurement : Assess cell viability in parallel using a standard method like the MTT assay to ensure the observed effects are not due to cytotoxicity.

Protocol for NF-κB Reporter Gene Assay

This assay is used to specifically quantify the inhibitory effect of isolated compounds on the NF-κB transcription factor.[8][10]

-

Transfection : Transiently transfect HeLa cells with a plasmid containing an NF-κB-dependent reporter gene (e.g., luciferase).

-

Treatment : Seed the transfected cells and treat them with various concentrations of the purified compounds from I. inflexus.

-

Stimulation : After a short incubation with the compounds, stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

-

Lysis and Measurement : After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis : A decrease in luciferase activity relative to the TNF-α-stimulated control indicates inhibition of the NF-κB pathway. Calculate IC₅₀ values from the dose-response curve.

Inhibition of the NF-κB Signaling Pathway

The diterpenoids from Isodon inflexus primarily exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. Upon stimulation by TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. The bioactive compounds from I. inflexus have been shown to inhibit this cascade, resulting in reduced inflammation.

Caption: Inhibition of the TNF-α-induced NF-κB signaling pathway.

Conclusion and Future Directions

Isodon inflexus represents a valuable source of bioactive diterpenoids with scientifically validated anti-inflammatory and cytotoxic properties. The strong correlation between its traditional uses and its pharmacological activities, particularly the inhibition of the NF-κB pathway, underscores its potential for the development of novel therapeutic agents.

For drug development professionals, future research should focus on:

-

Lead Optimization : Modifying the structure of promising diterpenoids like kamebakaurin to enhance efficacy and reduce potential toxicity.

-

In Vivo Studies : Progressing from in vitro models to in vivo animal studies to evaluate the efficacy, safety, and pharmacokinetic profiles of isolated compounds for inflammatory diseases and cancer.

-

Mechanism of Action : Further elucidating the precise molecular targets of these compounds beyond NF-κB to uncover novel therapeutic pathways.

-

Sustainable Sourcing : Developing sustainable cultivation and harvesting practices or exploring synthetic biology approaches to ensure a consistent supply of key compounds for research and potential commercialization.

References

- 1. medcrop.or.kr [medcrop.or.kr]

- 2. pakbs.org [pakbs.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Powerful Benefits of Isodon inflexus for Your Well-being [picturethisai.com]

- 5. mdpi.com [mdpi.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. A new kaurane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bayanbox.ir [bayanbox.ir]

- 12. researchgate.net [researchgate.net]

- 13. e-ajbc.org [e-ajbc.org]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro nitric oxide synthase (NOS) inhibitory activity of Inflexuside A, a natural compound with potential anti-inflammatory properties. The primary method described is a cell-based assay using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, followed by the colorimetric determination of nitric oxide (NO) production via the Griess assay.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response.[1][2] Therefore, inhibiting iNOS activity or NO production represents a key therapeutic strategy for managing inflammatory diseases. This compound, an abietane diterpenoid, has been identified as an inhibitor of NO production in LPS-activated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.[3] This document outlines the experimental procedures to quantify this inhibitory effect. A related compound, inflexinol, has shown potent inhibition of NO production with IC50 values of 3.43 µM in RAW 264.7 cells and 2.66 µM in astrocytes.[4]

Data Presentation

The following table summarizes the available quantitative data on the inhibition of nitric oxide production by this compound and a related compound, Inflexinol.

| Compound | Cell Line | Stimulant | Inhibitory Concentration | IC50 Value | Reference |

| This compound | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10-60 µM | Not Reported | [3] |

| Inflexinol | RAW 264.7 Macrophages | LPS | Not Reported | 3.43 µM | [4] |

| Inflexinol | Astrocytes | LPS | Not Reported | 2.66 µM | [4] |

Signaling Pathway

The overproduction of nitric oxide during inflammation is primarily mediated by the activation of the iNOS gene. In macrophages, stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a signaling cascade that leads to the transcription and translation of the iNOS enzyme. This pathway often involves the activation of transcription factors such as NF-κB.[2] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[1]

Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for the in vitro nitric oxide synthase inhibition assay using a cell-based model.

Materials and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the assay, phenol red-free DMEM is recommended to avoid interference with the colorimetric reading.

-

This compound: Stock solution prepared in DMSO.

-

Lipopolysaccharide (LPS): From E. coli O111:B4, stock solution prepared in sterile PBS.

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.

-

-

Sodium Nitrite (NaNO2): For standard curve preparation.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay.

-

DMSO (Dimethyl sulfoxide): For dissolving MTT and this compound.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader, CO2 incubator.

Experimental Workflow

Caption: Workflow for the cell-based nitric oxide synthase inhibition assay.

Detailed Procedure

1. Cell Culture and Seeding:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

- Incubate the plate for 24 hours to allow the cells to adhere.

2. Treatment with this compound and LPS Stimulation:

- Prepare serial dilutions of this compound in phenol red-free DMEM. The final concentrations should typically range from 1 µM to 100 µM.

- After the 24-hour incubation, remove the old medium from the wells.

- Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known NOS inhibitor like L-NAME).

- Incubate the plate for 1 hour at 37°C.

- Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells (cells with medium only).

- Incubate the plate for an additional 24 hours at 37°C.

3. Nitric Oxide Measurement (Griess Assay):

- After the 24-hour incubation with LPS, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

- Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in phenol red-free DMEM. Add 50 µL of each standard to separate wells.

- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells containing supernatant and standards.